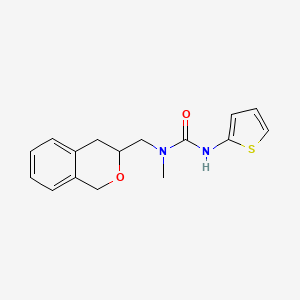

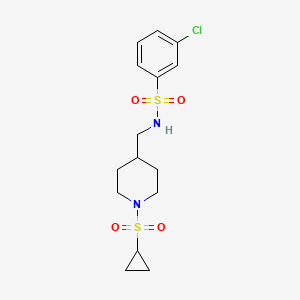

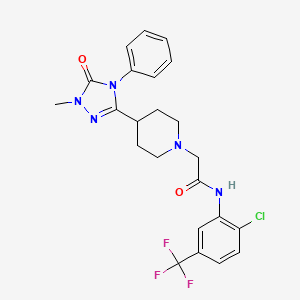

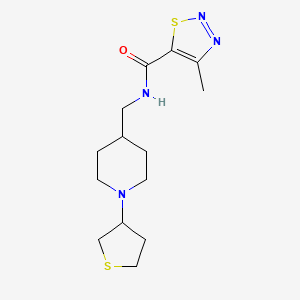

3-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a chemical substance with the CAS No. 1235249-83-8. It has a molecular formula of C14H19ClN2O2S and an average mass of 314.831 Da .

Synthesis Analysis

Piperidine derivatives, such as the compound , are important synthetic fragments for designing drugs . The synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of alkyl boronic esters is a method that has been reported for the synthesis of similar compounds . A study on the formation mechanism of certain piperidine derivatives has also been conducted .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the compound would include this piperidine ring, along with additional functional groups as indicated by its full chemical name.Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, many reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Physical And Chemical Properties Analysis

The compound has a molecular formula of C14H19ClN2O2S and an average mass of 314.831 Da . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Phospholipase A2 Inhibition

- Study Overview : Research by Oinuma et al. (1991) synthesized and evaluated a series of benzenesulfonamides, including derivatives similar to the queried compound, as membrane-bound phospholipase A2 inhibitors. These compounds showed potent inhibitory effects and significantly reduced myocardial infarction size in animal models (Oinuma et al., 1991).

Carbonic Anhydrase Inhibition

- Study Overview : Alafeefy et al. (2015) investigated a series of benzenesulfonamides, including piperidinyl derivatives, as inhibitors of human carbonic anhydrases. These compounds showed significant inhibitory activity, particularly against tumor-associated isoforms (Alafeefy et al., 2015).

Cholinesterase Inhibitory Activity

- Study Overview : Khalid (2012) synthesized a series of benzenesulfonamides with piperidine nucleus, showing promising activity against acetylcholinesterase and butyrylcholinesterase enzymes, which are important in neurodegenerative diseases (Khalid, 2012).

Anticancer Activity

- Study Overview : Żołnowska et al. (2015) synthesized a series of N-acylbenzenesulfonamides showing anticancer activity against various human cancer cell lines. Their study also conducted QSAR studies to understand the relationship between molecular structure and anticancer activity (Żołnowska et al., 2015).

Herbicide Metabolism and Action

- Study Overview : Sweetser et al. (1982) and Ray (1982) investigated chlorsulfuron, a compound structurally similar to the queried compound, focusing on its metabolism by plants and its mode of action as a herbicide. They found that certain plants can metabolize this herbicide rapidly, contributing to its selectivity (Sweetser et al., 1982); (Ray, 1982).

Antimicrobial Activity

- Study Overview : Vinaya et al. (2009) synthesized derivatives of benzenesulfonamide with piperidine and evaluated their antimicrobial activity against bacterial and fungal pathogens affecting tomato plants. The study indicated that the nature of substitutions on the benzhydryl and sulfonamide rings influences the antibacterial activity (Vinaya et al., 2009).

Zukünftige Richtungen

Piperidine derivatives play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research directions may include the development of new synthesis methods, the discovery of new biological targets, and the design of new drugs based on piperidine derivatives.

Eigenschaften

IUPAC Name |

3-chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O4S2/c16-13-2-1-3-15(10-13)23(19,20)17-11-12-6-8-18(9-7-12)24(21,22)14-4-5-14/h1-3,10,12,14,17H,4-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEIEZXVQJKGOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2367923.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2367924.png)

![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2367931.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2367932.png)

![ethyl 2-[[2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2367938.png)

![2,6-difluoro-N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2367944.png)